OPC-163493

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H8F3N5S |

|---|---|

Molecular Weight |

335.31 g/mol |

IUPAC Name |

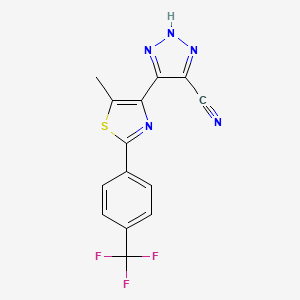

5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile |

InChI |

InChI=1S/C14H8F3N5S/c1-7-11(12-10(6-18)20-22-21-12)19-13(23-7)8-2-4-9(5-3-8)14(15,16)17/h2-5H,1H3,(H,20,21,22) |

InChI Key |

HRPOFNGLAQYGDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C3=NNN=C3C#N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of OPC-163493: A Liver-Targeted Mitochondrial Uncoupler

A Technical Whitepaper for Drug Development Professionals

Abstract

OPC-163493 is a novel, orally active, and liver-targeted mitochondrial uncoupling agent developed by Otsuka Pharmaceutical Co., Ltd. It represents a significant advancement in the pursuit of safe and effective therapies for metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). By selectively uncoupling oxidative phosphorylation in the liver, this compound increases energy expenditure, improves glycemic control, and reduces hepatic steatosis, with a minimized risk of systemic toxicities associated with earlier generations of mitochondrial uncouplers. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, offering valuable insights for researchers and scientists in the field of drug development.

Introduction: The Therapeutic Potential of Mitochondrial Uncoupling

Mitochondrial uncoupling is a process that dissociates fuel oxidation from ATP synthesis, leading to the dissipation of the mitochondrial proton gradient as heat.[1] This increase in energy expenditure has long been recognized as a potential therapeutic strategy for metabolic disorders characterized by energy surplus, such as obesity and type 2 diabetes.[1][2] However, the clinical application of early mitochondrial uncouplers, like 2,4-dinitrophenol (DNP), was halted due to a narrow therapeutic window and severe systemic toxicities, including hyperthermia and cataracts.[1]

The development of this compound marks a renewed effort to harness the therapeutic benefits of mitochondrial uncoupling through a targeted approach. By designing a molecule that preferentially accumulates in the liver, the intended site of action, systemic exposure and the associated adverse effects are significantly reduced.[3][4]

Discovery of this compound: From a Serendipitous Find to a Lead Candidate

The journey to this compound began with the serendipitous discovery of a mitochondrial uncoupler, designated as compound 1, during a screening for inhibitors of a gene product associated with calorie restriction and longevity.[3][5] Compound 1, possessing a unique 4-cyano-1,2,3-triazole structure, demonstrated the ability to ameliorate HbA1c levels in Zucker diabetic fatty (ZDF) rats.[3][5] However, high doses of this initial hit compound were not well-tolerated in acute toxicity studies in rats, underscoring the need for chemical optimization.[3][5]

The optimization process focused on modifying the 5-position of the cyanotriazole ring to improve the pharmacokinetic profile, specifically to achieve liver-preferential distribution while minimizing brain exposure.[3][5] This strategy was guided by the hypothesis that central nervous system exposure to mitochondrial uncouplers could lead to adverse effects. A series of derivatives were synthesized and evaluated for their in vitro activity, pharmacokinetic properties, and in vivo efficacy and safety. This systematic approach led to the identification of this compound as a lead candidate with a desirable balance of potent, liver-localized mitochondrial uncoupling activity and an acceptable safety margin.[3][5]

Synthesis of this compound

This compound is synthesized through a multi-step process culminating in a 1,3-dipolar cycloaddition reaction. The general synthetic route for the cyanotriazole derivatives involves the reaction of a corresponding aldehyde with (phenylsulfonyl)acetonitrile, followed by a cycloaddition with an azide.[6][7]

While the specific, detailed manufacturing protocol for this compound is proprietary, the key synthetic steps are based on established organic chemistry principles. The synthesis of the cyanotriazole core is a crucial step, and the final structure of this compound is achieved by introducing the 5-methyl-2-[4-(trifluoromethyl)phenyl]thiazol-4-yl moiety.[6][7]

Representative Experimental Protocol for 1,3-Dipolar Cycloaddition

The following is a representative protocol for the 1,3-dipolar cycloaddition step in the synthesis of similar cyanotriazole compounds, based on literature methods.

Materials:

-

Appropriate aldehyde precursor

-

(Phenylsulfonyl)acetonitrile

-

Sodium azide

-

Solvent (e.g., Dimethylformamide - DMF)

-

Catalyst (if required, though some reactions proceed without)

Procedure:

-

Dissolve the aldehyde precursor and (phenylsulfonyl)acetonitrile in the chosen solvent in a reaction vessel.

-

Add sodium azide to the mixture.

-

The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperature) for a designated period, monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track reaction completion.

-

Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.

-

The crude product is then purified using techniques such as column chromatography to yield the final 1,2,3-triazole product.

Mechanism of Action: Liver-Targeted Mitochondrial Uncoupling

This compound exerts its therapeutic effects by acting as a protonophore, transporting protons across the inner mitochondrial membrane and thereby dissipating the proton motive force that drives ATP synthesis.[8] This uncoupling of oxidative phosphorylation leads to an increase in the oxygen consumption rate (OCR) as the electron transport chain attempts to compensate for the reduced proton gradient.[8]

The key innovation of this compound lies in its pharmacokinetic profile, which favors distribution to the liver.[8] This liver-targeted action is crucial for its safety profile, as it minimizes the uncoupling effects in other tissues such as the brain, heart, and skeletal muscle, thereby avoiding the severe side effects of non-targeted uncouplers.[7] The increased energy expenditure in the liver is believed to contribute to the observed improvements in glucose metabolism and reduction in hepatic fat accumulation.[8]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound at the cellular level.

Caption: Mechanism of action of this compound in hepatocytes.

Preclinical Data

In Vitro Activity

The in vitro mitochondrial uncoupling activity of this compound has been demonstrated through various assays.

| Assay | Cell Line/System | Key Finding | Reference |

| TCA Cycle Activation | NaCT-expressing CHO cells | EC50 of 0.34 µM for the initial hit compound | [5] |

| Oxygen Consumption Rate (OCR) | HepG2 cells | Significantly increased OCR in the presence of oligomycin | [5] |

| Mitochondrial Membrane Potential (Δψ) | Isolated rat liver mitochondria | Reduced mitochondrial membrane potential | [9] |

| Mitochondrial ROS Production | Isolated rat liver mitochondria | Decreased the production of mitochondrial reactive oxygen species (ROS) | [9] |

Preclinical Efficacy

This compound has demonstrated significant anti-diabetic effects in various animal models.

| Animal Model | Treatment Duration | Dose | Key Efficacy Endpoint | Result | Reference |

| Zucker Diabetic Fatty (ZDF) Rats | 6 weeks | 2 mg/kg/day | HbA1c Reduction | 0.45 percentage point decrease | [6][10] |

| Zucker Diabetic Fatty (ZDF) Rats | 6 weeks | 4 mg/kg/day | HbA1c Reduction | 0.53 percentage point decrease | [6][10] |

| Zucker Diabetic Fatty (ZDF) Rats | 6 weeks | 10 mg/kg/day | HbA1c Reduction | 1.3 percentage point decrease | [6][10] |

| Akita Mice (Type 1 Diabetes Model) | 6 weeks | 0.01% and 0.02% in chow | HbA1c Reduction | Significant decrease in HbA1c | [10] |

| Aged ZDF Rats (Insulin Resistance) | 43 days | 10 mg/kg/day | HbA1c Reduction | Significant decrease in HbA1c | [10] |

Pharmacokinetics

Pharmacokinetic studies in rats have shown that this compound is orally bioavailable and exhibits favorable distribution to the liver.

| Species | Dose | Route | Cmax | Tmax | t1/2 | Bioavailability | Reference |

| Rat | 1 mg/kg | Oral | 0.393 µg/mL | 3.5 h | 3.74 h | 53.5% | [8] |

Preclinical Safety

Extensive preclinical safety studies have been conducted in rats, dogs, and monkeys to establish the toxicological profile of this compound.

| Species | Study Duration | NOAEL (No-Observed-Adverse-Effect Level) | Target Organs of Toxicity (at high doses) | Reference |

| Rat | 13 weeks | 10 mg/kg/day (males), 50 mg/kg/day (females) | Liver | [7][11] |

| Dog | 13 weeks | 10 mg/kg/day | Blood vessels | [7][11] |

| Monkey | 13 weeks | 20 mg/kg/day (males), 40 mg/kg/day (females) | Kidney | [7][11] |

The safety ratio between the effective dose in ZDF rats and the NOAEL in toxicology studies was found to be 100:1 in rats, 13:1 in dogs, and 20:1 in monkeys, in terms of total exposure (AUC24h), indicating a clear separation between efficacy and toxicity.[7][11]

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the activity of this compound.

Oxygen Consumption Rate (OCR) Assay using Seahorse XF Analyzer

This protocol is a standard method for assessing mitochondrial function by measuring the rate of oxygen consumption in live cells.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant Solution

-

Cell line (e.g., HepG2)

-

Cell culture medium

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

This compound and other compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Cell Seeding: Seed cells (e.g., HepG2) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.

-

Assay Medium Preparation: Prepare the Seahorse assay medium and warm it to 37°C.

-

Cell Plate Preparation: Replace the cell culture medium with the pre-warmed assay medium and incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

-

Compound Loading: Load the sensor cartridge with the compounds to be injected (this compound, oligomycin, FCCP, rotenone/antimycin A) at the desired concentrations.

-

Seahorse XF Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR, followed by sequential injections of the compounds and corresponding OCR measurements.

-

Data Analysis: Analyze the OCR data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The effect of this compound is observed as an increase in OCR, particularly in the presence of an ATP synthase inhibitor like oligomycin.

Mitochondrial Membrane Potential (Δψ) Assay using Safranin O

This assay measures changes in the mitochondrial membrane potential in isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Assay buffer (e.g., containing sucrose, HEPES, KH2PO4, MgCl2)

-

Safranin O (fluorescent probe)

-

Respiratory substrates (e.g., succinate, pyruvate/malate)

-

This compound

-

Fluorometer

Procedure:

-

Mitochondria Preparation: Isolate mitochondria from a relevant tissue source (e.g., rat liver) using standard differential centrifugation methods.

-

Assay Setup: In a cuvette, add the assay buffer, respiratory substrates, and isolated mitochondria.

-

Probe Addition: Add Safranin O to the cuvette. The fluorescence of Safranin O is quenched when it accumulates in energized mitochondria with a high membrane potential.

-

Baseline Measurement: Measure the baseline fluorescence using a fluorometer (e.g., excitation at 495 nm, emission at 586 nm).

-

Compound Addition: Add this compound at various concentrations to the cuvette. A decrease in mitochondrial membrane potential will cause the release of Safranin O from the mitochondria, resulting in an increase in fluorescence.

-

Data Recording: Record the change in fluorescence over time to determine the effect of this compound on mitochondrial membrane potential.

Mitochondrial ROS Production Assay using Amplex UltraRed

This assay quantifies the production of hydrogen peroxide (H2O2), a major reactive oxygen species, by isolated mitochondria.

Materials:

-

Isolated mitochondria

-

Assay buffer

-

Amplex UltraRed reagent

-

Horseradish peroxidase (HRP)

-

Superoxide dismutase (SOD)

-

Respiratory substrates

-

This compound

-

Fluorometer

Procedure:

-

Mitochondria Preparation: Isolate mitochondria as described previously.

-

Reaction Mixture: Prepare a reaction mixture containing the assay buffer, Amplex UltraRed, HRP, and SOD.

-

Assay Initiation: Add isolated mitochondria and respiratory substrates to the reaction mixture in a microplate or cuvette.

-

Baseline Measurement: Measure the baseline fluorescence (e.g., excitation at 560 nm, emission at 590 nm). In the presence of H2O2, Amplex UltraRed is oxidized by HRP to the highly fluorescent product, resorufin.

-

Compound Addition: Add this compound at various concentrations.

-

Data Recording: Monitor the increase in fluorescence over time. A decrease in the rate of fluorescence increase in the presence of this compound indicates a reduction in mitochondrial H2O2 production.

Conclusion

This compound is a promising, liver-targeted mitochondrial uncoupler that has demonstrated significant preclinical efficacy in models of diabetes and metabolic disease. Its innovative design, which directs its pharmacological activity to the liver, has resulted in a favorable safety profile in preclinical species, overcoming a major hurdle that has limited the therapeutic application of this class of compounds. The comprehensive preclinical data package for this compound supports its continued development as a potential novel treatment for metabolic disorders. This technical guide provides a foundational understanding of the discovery, synthesis, and preclinical characterization of this compound for the scientific and drug development community.

Workflow and Logical Relationship Diagrams

Drug Discovery and Development Workflow for this compound

Caption: this compound Drug Discovery and Development Workflow.

References

- 1. drexel.edu [drexel.edu]

- 2. The Determination and Analysis of Site-Specific Rates of Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial ROS Analysis [protocols.io]

- 4. agilent.com [agilent.com]

- 5. Measurement of mitochondrial H2O2 production under varying O2 tensions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical safety profile of a liver-localized mitochondrial uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sm.unife.it [sm.unife.it]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Preclinical safety profile of a liver-localized mitochondrial uncoupler: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

OPC-163493: A Liver-Targeted Mitochondrial Uncoupler for Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

OPC-163493 is a novel, orally active, and liver-targeted mitochondrial uncoupling agent developed by Otsuka Pharmaceutical Co., Ltd. It represents a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic steatohepatitis (NASH). By selectively uncoupling oxidative phosphorylation in the liver, this compound increases energy expenditure and enhances glucose and lipid metabolism without causing systemic toxicities associated with first-generation mitochondrial uncouplers. This technical guide provides a comprehensive overview of the core preclinical data, mechanism of action, and detailed experimental protocols relevant to the evaluation of this compound and similar compounds.

Introduction

Mitochondrial uncoupling is the process of dissociating fuel oxidation from ATP synthesis in the mitochondria, leading to the dissipation of the proton motive force as heat.[1] This "inefficiency" in energy production can be harnessed to increase energy expenditure and ameliorate metabolic disorders.[2] However, the therapeutic potential of early mitochondrial uncouplers like 2,4-dinitrophenol (DNP) was hampered by a narrow therapeutic window and severe systemic side effects.[3][4]

This compound is a new chemical entity designed to overcome these limitations through its unique pharmacokinetic profile, which favors distribution to the liver and kidneys, thereby minimizing systemic exposure.[5][6] Preclinical studies have demonstrated its efficacy in improving glycemic control and reducing hepatic steatosis in various rodent models of diabetes and fatty liver disease.[7][8]

Chemical Properties and Synthesis

This compound is a cyanotriazole derivative with the chemical name 5-{5-methyl-2-[4-(trifluoromethyl)phenyl]thiazol-4-yl}-3H-[1][7][8]triazole-4-carbonitrile.[9]

Synthesis Overview: The synthesis of this compound involves a multi-step process. A key step is the 1,3-dipolar cycloaddition of an azide to a condensation intermediate derived from an appropriate aldehyde and (phenylsulfonyl)acetonitrile.[8][10] The aldehyde precursor can be synthesized through methods such as alkylation or Suzuki coupling of corresponding benzaldehydes.[8]

Mechanism of Action: Liver-Targeted Mitochondrial Uncoupling

This compound acts as a protonophore, shuttling protons across the inner mitochondrial membrane independently of ATP synthase.[1][8] This action dissipates the proton gradient, leading to an increase in oxygen consumption to maintain the mitochondrial membrane potential. The energy that would have been used for ATP synthesis is instead released as heat.

The liver-targeting of this compound is a key feature, achieved through its physicochemical properties that lead to preferential accumulation in the liver and kidneys following oral administration.[5][6] This localized action enhances energy expenditure in the liver, improves glucose metabolism, and increases fatty acid oxidation, contributing to its anti-diabetic and anti-steatotic effects.[5][8]

Below is a diagram illustrating the proposed signaling pathway for this compound's action in a hepatocyte.

Preclinical Efficacy

This compound has demonstrated significant efficacy in various preclinical models of metabolic disease.

Anti-diabetic Effects

In Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes, oral administration of this compound for six weeks dose-dependently suppressed the elevation of HbA1c and reduced fasting blood glucose levels without affecting body weight or food intake.[11]

Table 1: Anti-diabetic Effects of this compound in ZDF Rats (6-week study)

| Treatment Group | Dose (mg/kg/day) | Change in HbA1c (%) | Fasting Blood Glucose Reduction |

| Vehicle | - | +3.41 | - |

| This compound | 2 | -0.45 | Significant |

| This compound | 4 | -0.53 | Significant |

| This compound | 10 | -1.3 | Significant |

Data summarized from Kanemoto et al., 2021.[11]

Anti-steatotic Effects

In a high-fat diet-fed rat model, two weeks of treatment with this compound significantly reduced hepatic lipid content.[12]

Table 2: Effects of this compound on Hepatic Lipids in High-Fat Diet-Fed Rats (2-week study)

| Parameter | Vehicle | This compound (2 mg/kg) | This compound (4 mg/kg) |

| Hepatic Triglycerides | Baseline | ↓ 57% | Significant Reduction |

| Hepatic Diacylglycerol | Baseline | ↓ 25% | Significant Reduction |

| Hepatic Cholesterol Esters | Baseline | ↓ 26% | Significant Reduction |

Data summarized from MedchemExpress.[12]

Pharmacokinetics and Safety Profile

Pharmacokinetics

This compound exhibits good oral bioavailability (53.5% in rats) and is rapidly absorbed.[12] A key characteristic is its preferential distribution to the liver and kidneys, which minimizes systemic exposure and potential off-target effects.[5][6]

Table 3: Pharmacokinetic Parameters of this compound in Rats (1 mg/kg, oral)

| Parameter | Value |

| Cmax | 0.393 µg/mL (1.17 µM) |

| Tmax | 3.5 hours |

| Half-life (t1/2) | 3.74 hours |

| Bioavailability | 53.5% |

Data summarized from MedchemExpress.[12]

Safety

Preclinical safety studies have been conducted in rats, dogs, and monkeys.[3][13] The target organs for toxicity at high doses were identified as the liver in rats, blood vessels in dogs, and kidneys in monkeys.[3][13] Importantly, there is a clear separation between the exposures at the no-observed-adverse-effect-level (NOAEL) and the effective doses in preclinical models, suggesting a favorable safety margin.[3][13]

Table 4: Safety Ratios of this compound in Different Species

| Species | NOAEL Exposure (AUC24h) | Effective Exposure in ZDF Rats (AUC24h) | Safety Ratio |

| Rat | 100x | 1x | 100:1 |

| Dog | 13x | 1x | 13:1 |

| Monkey | 20x | 1x | 20:1 |

Data summarized from Okamoto et al., 2022.[3][13]

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of mitochondrial uncouplers like this compound.

In Vitro Assays

This assay assesses the protonophore activity of a compound by measuring changes in light scattering as mitochondria swell in response to the influx of ions and water.

Protocol:

-

Isolate mitochondria from the liver of a male Sprague-Dawley rat via differential centrifugation.

-

Resuspend the mitochondrial pellet in an isotonic acetate buffer.

-

Add the mitochondrial suspension to a cuvette in a spectrophotometer.

-

Add valinomycin (e.g., 3 µM) to facilitate K+ ion transport across the inner mitochondrial membrane.

-

Add varying concentrations of this compound or a vehicle control (DMSO) to the cuvette.

-

Measure the absorbance at 600 nm over time. A decrease in absorbance indicates mitochondrial swelling.

This assay directly measures the effect of a compound on mitochondrial respiration using an extracellular flux analyzer.

Protocol:

-

Seed cultured cells (e.g., HepG2 human liver carcinoma cells) in a Seahorse XF24 cell culture plate and allow them to adhere overnight.

-

Replace the culture medium with unbuffered DMEM and incubate in a non-CO2 incubator for 1 hour before the assay.

-

Place the cell culture plate into the Seahorse XF24 analyzer and measure the basal OCR.

-

Inject varying concentrations of this compound, a positive control (e.g., FCCP), or a vehicle control (DMSO) into the wells.

-

Measure the OCR after the injection. The change in OCR (ΔOCR) reflects the mitochondrial uncoupling activity.

This assay uses a fluorescent probe, such as Safranin O, to measure changes in the mitochondrial membrane potential.

Protocol:

-

Isolate rat liver mitochondria as described above.

-

Resuspend the mitochondria in an appropriate assay buffer.

-

Add the mitochondrial suspension and Safranin O to a fluorometer cuvette.

-

Measure the baseline fluorescence (excitation ~495 nm, emission ~586 nm).

-

Add varying concentrations of this compound or a vehicle control.

-

Monitor the change in fluorescence. A decrease in Δψm results in the release of Safranin O from the mitochondria and an increase in fluorescence.

This assay uses a fluorescent probe, such as Amplex UltraRed, to measure the production of hydrogen peroxide (H2O2) by isolated mitochondria.

Protocol:

-

Isolate rat liver mitochondria.

-

To a microplate well or fluorometer cuvette, add assay buffer, Amplex UltraRed, and horseradish peroxidase (HRP).

-

Add the mitochondrial suspension and a respiratory substrate (e.g., succinate).

-

Add varying concentrations of this compound or a vehicle control.

-

Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time. An increase in fluorescence corresponds to the production of H2O2.

In Vivo Studies

The workflow for a typical in vivo efficacy study is depicted below.

Protocol:

-

Use male ZDF rats, which spontaneously develop obesity, insulin resistance, and hyperglycemia.

-

House the animals in a controlled environment with free access to food and water.

-

At the start of the study (e.g., 6-8 weeks of age), randomize animals into treatment groups based on body weight and blood glucose levels.

-

Administer this compound or vehicle daily by oral gavage for the duration of the study (e.g., 6 weeks).

-

Monitor body weight and food intake regularly.

-

At the end of the study, collect blood samples for the measurement of HbA1c and fasting blood glucose.

Protocol:

-

Use male ob/ob mice, which are genetically obese and prone to developing hepatic steatosis.

-

Feed the mice a high-fat, high-fructose, and high-cholesterol diet to induce NASH. A typical diet might contain 40-60% of calories from fat, with added fructose in the drinking water and cholesterol supplementation in the chow.

-

After a diet-induction period (e.g., 12 weeks), confirm the development of NASH through liver biopsy or non-invasive markers.

-

Randomize the animals into treatment groups.

-

Administer this compound or vehicle daily for a specified period.

-

At the end of the study, collect liver tissue for histological analysis (H&E and Sirius Red staining for steatosis, inflammation, and fibrosis) and quantification of hepatic triglycerides and cholesterol.

This is the gold-standard technique for assessing insulin sensitivity in vivo.

Protocol:

-

Surgically implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling) of the animal and allow for a recovery period.

-

After an overnight fast, start a continuous infusion of a tracer (e.g., [3-3H]glucose) to measure basal glucose turnover.

-

After the basal period, begin a primed-continuous infusion of insulin to raise plasma insulin to a hyperinsulinemic state.

-

Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).

-

The glucose infusion rate required to maintain euglycemia is a measure of whole-body insulin sensitivity.

Summary of this compound's Therapeutic Potential

The logical relationship between the properties of this compound and its therapeutic effects is summarized in the diagram below.

Conclusion

This compound is a promising, liver-targeted mitochondrial uncoupler with a strong preclinical data package supporting its development for the treatment of type 2 diabetes and NASH. Its unique mechanism of action and favorable safety profile address the key limitations of earlier-generation mitochondrial uncouplers. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the development of new therapies targeting mitochondrial metabolism. Further clinical studies are anticipated to confirm its efficacy and safety in human populations.

References

- 1. mmpc.org [mmpc.org]

- 2. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Animal Models of Nonalcoholic Steatohepatitis: Eat, Delete, and Inflame - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 7. researchgate.net [researchgate.net]

- 8. New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vmmpc.org [vmmpc.org]

- 10. researchgate.net [researchgate.net]

- 11. Considerations When Choosing High-Fat, High-Fructose, and High-Cholesterol Diets to Induce Experimental Nonalcoholic Fatty Liver Disease in Laboratory Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Technical Guide: Early-Stage Research on the Anti-Diabetic Effects of OPC-163493

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

OPC-163493 is a novel, orally active, and liver-localized mitochondrial uncoupler that has demonstrated significant anti-diabetic and anti-steatotic effects in preclinical animal models.[1] Its mechanism of action, centered on enhancing energy expenditure through mitochondrial uncoupling, presents a promising insulin-independent therapeutic strategy for metabolic diseases.[1][2] This technical guide provides a comprehensive overview of the early-stage research on this compound, detailing its pharmacological effects, mechanism of action, and the experimental protocols utilized in its initial evaluation.

Core Mechanism of Action: Liver-Localized Mitochondrial Uncoupling

This compound acts as a mitochondrial uncoupler, a molecule that dissipates the proton gradient across the inner mitochondrial membrane.[1] This process uncouples substrate oxidation from ATP synthesis, leading to an increase in the oxygen consumption rate and energy expenditure, primarily dissipated as heat.[1] A key feature of this compound is its preferential distribution to the liver and kidneys, which minimizes systemic exposure and potential off-target effects.[2]

The proposed signaling pathway for this compound's anti-diabetic effects is as follows:

Quantitative Data on Anti-Diabetic Efficacy

Preclinical studies in various animal models of type 1 and type 2 diabetes have demonstrated the dose-dependent anti-diabetic efficacy of this compound.

Table 1: Effect of this compound on Glycated Hemoglobin (HbA1c) in Zucker Diabetic Fatty (ZDF) Rats

| Dosage (mg/kg/day, oral, 6 weeks) | Change in HbA1c (% reduction from vehicle) | Reference |

| 2 | 13.2 | [3] |

| 4 | 14.5 | [3] |

| 10 | 38.1 | [3] |

Table 2: Combination Therapy with this compound in ZDF Rats

| Treatment (6 weeks) | Change in HbA1c (% reduction from vehicle) | Reference |

| Sitagliptin (10 mg/kg/day) | 11.4 | [3] |

| This compound (10 mg/kg/day) + Sitagliptin (10 mg/kg/day) | 50.5 | [3] |

| Metformin (100 mg/kg/day) | No significant effect | [3] |

| This compound (10 mg/kg/day) + Metformin (100 mg/kg/day) | 35.0 | [3] |

Table 3: Effect of this compound on Fasting Blood Glucose in ZDF Rats

| Dosage (mg/kg/day, oral, 6 weeks) | Effect on Fasting Blood Glucose | Reference |

| 4 | Significant reduction | [2] |

| 10 | Significant reduction | [2] |

Table 4: Efficacy of this compound in Akita Mice (Type 1 Diabetes Model)

| Treatment (6 weeks) | Effect on HbA1c | Reference |

| 0.01% this compound in chow | Significant reduction | [4] |

| 0.02% this compound in chow | Significant reduction | [4] |

Detailed Experimental Protocols

In Vitro Assays

This assay indirectly measures mitochondrial uncoupling by quantifying the metabolic rate of [¹⁴C]-labeled citric acid.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the sodium-dependent citrate transporter (NaCT).

-

Protocol:

-

Cells are seeded in 96-well plates and cultured to confluence.

-

The culture medium is replaced with a buffer containing varying concentrations of this compound or a vehicle control.

-

[¹⁴C]-labeled citric acid is added to each well.

-

After an incubation period, the cells are washed to remove extracellular radioactivity.

-

The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

A decrease in intracellular radioactivity indicates an increased metabolism of citric acid, reflecting an activation of the TCA cycle. The EC₅₀ value is calculated from the dose-response curve.

-

This assay directly measures the effect of this compound on mitochondrial respiration.

-

Instrumentation: Extracellular flux analyzer.

-

Cell Line: Human liver carcinoma HepG2 cells.

-

Protocol:

-

HepG2 cells are seeded in specialized microplates.

-

Baseline OCR is measured.

-

This compound is injected at various concentrations, followed by sequential injections of oligomycin (ATP synthase inhibitor), FCCP (a classical uncoupler, as a positive control), and a mixture of rotenone and antimycin A (complex I and III inhibitors, respectively).

-

The change in OCR after the addition of this compound in the presence of oligomycin is a direct measure of its mitochondrial uncoupling activity.

-

In Vivo Animal Studies

-

Animal Model: Male Zucker Diabetic Fatty (ZDF) rats, a well-established model of obesity, insulin resistance, and type 2 diabetes.

-

Protocol:

-

Rats are acclimatized to the housing conditions.

-

Animals are randomized into treatment groups (e.g., vehicle control, this compound at various doses, combination therapy with other anti-diabetic agents).

-

This compound is administered orally via gavage once or twice daily for a period of, for example, six weeks.

-

Body weight, food intake, and water consumption are monitored regularly.

-

Blood samples are collected at baseline and at specified intervals throughout the study to measure HbA1c, fasting blood glucose, and plasma insulin levels.

-

-

Animal Model: Male Akita mice, which carry a spontaneous mutation in the insulin 2 gene, leading to pancreatic beta-cell dysfunction and hyperglycemia.

-

Protocol:

-

Akita mice (e.g., aged 6-12 weeks) are assigned to control or treatment groups.

-

This compound is administered as a mixture in the chow at specified concentrations (e.g., 0.01% or 0.02%).

-

The treatment duration is typically several weeks.

-

Blood samples are collected to measure HbA1c levels.

-

Pharmacokinetics and Tissue Distribution

Pharmacokinetic studies have shown that this compound has good oral bioavailability.[2] Quantitative whole-body autoradiography studies in rats demonstrated that this compound is primarily distributed to the liver and renal cortex, with minimal accumulation in muscle and fat tissue.[2] This liver-targeted distribution is a key aspect of its safety profile, as it minimizes the potential for systemic toxicities associated with mitochondrial uncoupling.[1]

Safety and Tolerability

Preclinical safety studies have been conducted in rats, dogs, and monkeys.[5][6] The target organs for toxicity at high doses were identified as the liver in rats, blood vessels in dogs, and kidneys in monkeys.[5][6] Importantly, a clear safety margin was established between the effective doses observed in diabetic animal models and the doses at which adverse effects were noted.[6]

Conclusion and Future Directions

This compound represents a promising, novel approach to the treatment of diabetes and related metabolic disorders. Its unique liver-localized mitochondrial uncoupling mechanism offers an insulin-independent means of improving glucose metabolism.[1] The robust preclinical data on its efficacy, combined with a favorable pharmacokinetic and safety profile, warrant further investigation in clinical settings to establish its therapeutic potential in humans. Future research may also explore its utility in other metabolic conditions such as non-alcoholic fatty liver disease (NAFLD).

References

- 1. New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antidiabetic and cardiovascular beneficial effects of a liver-localized mitochondrial uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unlocking the Lipid-Lowering Potential of OPC-163493: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the lipid-lowering properties of OPC-163493, a novel, orally active, and liver-targeted mitochondrial uncoupling agent. By summarizing key preclinical findings, detailing experimental methodologies, and visualizing its mechanism of action, this document serves as a comprehensive resource for professionals engaged in metabolic disease research and drug development.

Core Mechanism of Action: Hepatic Mitochondrial Uncoupling

This compound exerts its lipid-lowering effects primarily through the targeted uncoupling of oxidative phosphorylation in liver mitochondria. This process dissipates the proton gradient across the inner mitochondrial membrane, causing the energy from substrate oxidation to be released as heat rather than being used for ATP synthesis. The resultant decrease in hepatic ATP levels and increase in the AMP/ATP ratio serves as a critical metabolic signal, leading to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2][3] Activated AMPK orchestrates a metabolic shift within hepatocytes, promoting catabolic pathways that generate ATP while inhibiting anabolic processes, including the synthesis of lipids.

Quantitative Analysis of Lipid-Lowering Efficacy

Preclinical studies in rodent models of dyslipidemia and hepatic steatosis have demonstrated the significant lipid-lowering effects of this compound. The compound has been shown to reduce the accumulation of key lipid species in the liver.

| Parameter | Animal Model | Dosage | Treatment Duration | % Reduction (Mean) | Reference |

| Hepatic Triglycerides | High-Fat Diet-Fed Rats | 2-4 mg/kg/day | 2 Weeks | 57% | |

| Hepatic Diacylglycerol | High-Fat Diet-Fed Rats | 2-4 mg/kg/day | 2 Weeks | 25% | [4] |

| Hepatic Cholesterol Esters | High-Fat Diet-Fed Rats | 2-4 mg/kg/day | 2 Weeks | 26% | [4] |

| Hemoglobin A1c (HbA1c) | Zucker Diabetic Fatty (ZDF) Rats | 2 mg/kg/day | 6 Weeks | 13.2% | [5] |

| Hemoglobin A1c (HbA1c) | Zucker Diabetic Fatty (ZDF) Rats | 4 mg/kg/day | 6 Weeks | 14.5% | [5][6] |

| Hemoglobin A1c (HbA1c) | Zucker Diabetic Fatty (ZDF) Rats | 10 mg/kg/day | 6 Weeks | 38.1% | [5][6] |

Signaling Pathway of this compound in Hepatic Lipid Metabolism

The lipid-lowering cascade initiated by this compound is primarily mediated by the activation of AMPK. The following diagram illustrates the key molecular events.

Caption: this compound signaling cascade in hepatocytes.

Experimental Protocols

This section outlines the general methodologies employed in the preclinical evaluation of this compound's lipid-lowering properties.

Animal Models of Dyslipidemia and Hepatic Steatosis

-

Induction of Hepatic Steatosis: Male Sprague-Dawley or Wistar rats are typically fed a high-fat diet (HFD), often containing 45-60% of calories from fat, for a period of several weeks to induce obesity, insulin resistance, and hepatic lipid accumulation.[7][8][9]

-

Genetic Models: Zucker Diabetic Fatty (ZDF) rats, which have a mutation in the leptin receptor gene, are a common model of genetic obesity, hyperlipidemia, and type 2 diabetes.[5][6]

Measurement of Hepatic Lipid Content

-

Tissue Homogenization: A small piece of frozen liver tissue (approximately 50-100 mg) is homogenized in a suitable buffer, often a phosphate-buffered saline (PBS) solution.

-

Lipid Extraction: Total lipids are extracted from the liver homogenate using a modification of the Folch method.[10] This typically involves the addition of a chloroform:methanol (2:1, v/v) solvent mixture, followed by centrifugation to separate the lipid-containing organic phase from the aqueous phase.

-

Lipid Quantification:

-

Triglycerides (TG): The extracted lipid residue is dissolved in a suitable solvent (e.g., isopropanol) and triglycerides are quantified using a commercial colorimetric or fluorometric assay kit. These assays typically involve the enzymatic hydrolysis of triglycerides to glycerol, which is then measured.[10][11]

-

Diacylglycerol (DAG) and Cholesterol Esters (CE): Quantification of DAG and CE often requires more advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) for accurate measurement of these specific lipid species.[12][13]

-

Assessment of Mitochondrial Respiration

The effect of this compound on mitochondrial function is assessed by measuring the oxygen consumption rate (OCR) in isolated mitochondria or intact hepatocytes.

References

- 1. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The AMPK pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMP-activated protein kinase in the regulation of hepatic energy metabolism: from physiology to therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The effects of chronic AMPK activation on hepatic triglyceride accumulation and glycerol 3-phosphate acyltransferase activity with high fat feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. ejgm.co.uk [ejgm.co.uk]

- 9. mdpi.com [mdpi.com]

- 10. mmpc.org [mmpc.org]

- 11. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

The Impact of OPC-163493 on Mitochondrial Membrane Potential: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-163493 is a novel, orally active, and liver-targeted mitochondrial uncoupling agent that has demonstrated significant potential in preclinical models for the treatment of metabolic diseases.[1][2] Its mechanism of action centers on the modulation of the mitochondrial membrane potential (ΔΨm), a key driver of cellular energy production. This technical guide provides an in-depth analysis of this compound's effects on ΔΨm, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental procedures.

Core Mechanism of Action: Mitochondrial Uncoupling

Mitochondrial uncouplers, such as this compound, function by disrupting the proton gradient across the inner mitochondrial membrane.[3] Under normal physiological conditions, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient (ΔΨm). This gradient is then utilized by ATP synthase to produce ATP. This compound, acting as a protonophore, creates an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. This dissipation of the proton gradient leads to a decrease in the mitochondrial membrane potential.[4] Consequently, the energy from the electron transport chain is released as heat rather than being used for ATP synthesis, leading to an increase in oxygen consumption as the body attempts to compensate for the reduced ATP production efficiency.[5]

Quantitative Analysis of this compound's Effect on Mitochondrial Function

The following tables summarize the key quantitative data regarding the impact of this compound on mitochondrial membrane potential and related physiological parameters.

| Parameter | Cell/System | Concentration of this compound | Result | Reference |

| Mitochondrial Membrane Potential (ΔΨm) | Isolated rat liver mitochondria | ≥ 1.25 µM | Statistically significant decrease (P < 0.01) | [4] |

| Mitochondrial ROS Production | Isolated rat liver mitochondria | ≥ 0.625 µM | Statistically significant decrease (P < 0.01) | [4] |

| Oxygen Consumption Rate (OCR) | HepG2 cells | 0.313 µM | Minimum Effective Concentration (MEC) for increased OCR | [4] |

Table 1: Dose-Dependent Effects of this compound on Mitochondrial Parameters

Experimental Protocols

This section details the methodologies used to ascertain the effects of this compound on mitochondrial function.

Measurement of Mitochondrial Membrane Potential (ΔΨm) and ROS Production

Objective: To quantify the effect of this compound on mitochondrial membrane potential and reactive oxygen species (ROS) production in isolated mitochondria.

Materials:

-

Isolated rat liver mitochondria

-

This compound

-

Safranin O (fluorescent probe for ΔΨm)

-

Amplex UltraRed (fluorescent probe for H₂O₂)

-

DMSO (vehicle control)

-

Fluorescence plate reader

Procedure:

-

Isolate mitochondria from the liver of a male Sprague-Dawley rat using standard differential centrifugation techniques.

-

Suspend the isolated mitochondria in an appropriate assay buffer.

-

Treat the mitochondrial suspensions with varying concentrations of this compound or DMSO (vehicle control).

-

To measure ΔΨm, add Safranin O to the mitochondrial suspension. The fluorescence of Safranin O is quenched as it accumulates in the mitochondria in response to the membrane potential. A decrease in potential leads to less quenching and an increase in fluorescence.

-

To measure ROS production, add Amplex UltraRed, which reacts with H₂O₂ in the presence of horseradish peroxidase to produce a fluorescent product.

-

Incubate the samples for a defined period.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for each probe.

-

Analyze the data, comparing the fluorescence signals from this compound-treated samples to the DMSO control. A two-tailed Williams' test is used for statistical analysis.

Oxygen Consumption Rate (OCR) Measurement

Objective: To determine the effect of this compound on the cellular oxygen consumption rate.

Materials:

-

HepG2 cells (human liver carcinoma cell line)

-

This compound

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - positive control uncoupler

-

DNP (2,4-dinitrophenol) - positive control uncoupler

-

DMSO (vehicle control)

-

Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

Procedure:

-

Seed HepG2 cells in a microplate compatible with the extracellular flux analyzer and allow them to adhere and grow to a suitable confluence.

-

On the day of the assay, replace the culture medium with a specialized assay medium.

-

Equilibrate the cells in a CO₂-free incubator.

-

Load the sensor cartridge of the extracellular flux analyzer with different concentrations of this compound, FCCP, DNP, or DMSO.

-

Place the microplate in the extracellular flux analyzer.

-

The instrument measures the oxygen concentration in the medium over time, both before and after the injection of the compounds.

-

The change in oxygen consumption rate (ΔOCR) evoked by this compound is calculated and defined as its mitochondrial uncoupling activity.

-

Plot the ΔOCR against the concentration of this compound to determine the minimum effective concentration (MEC). Statistical analysis is performed using a two-way ANOVA followed by a two-tailed Dunnett's test.

Visualizing the Impact of this compound

The following diagrams illustrate the mechanism of action of this compound and the workflow of the key experiments.

Caption: this compound acts as a protonophore, creating a leak pathway for protons across the inner mitochondrial membrane, thus uncoupling respiration from ATP synthesis.

Caption: A streamlined workflow for assessing the impact of this compound on mitochondrial membrane potential and ROS production in isolated mitochondria.

Caption: The workflow for measuring the effect of this compound on the oxygen consumption rate of HepG2 cells using an extracellular flux analyzer.

Conclusion

This compound effectively reduces mitochondrial membrane potential in a dose-dependent manner, consistent with its mechanism as a mitochondrial uncoupler. This action is accompanied by a decrease in mitochondrial ROS production and an increase in oxygen consumption. The provided experimental protocols offer a robust framework for the continued investigation of this compound and other potential mitochondrial modulators. The targeted nature of this compound to the liver highlights its therapeutic potential for metabolic diseases by enhancing energy expenditure in a tissue-specific manner. Further research into the long-term physiological consequences of this targeted mitochondrial uncoupling is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quantitative analysis of mitochondrial membrane potential heterogeneity in unsynchronized and synchronized cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative analysis of mitochondrial membrane potential heterogeneity in unsynchronized and synchronized cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of OPC-163493 in the Attenuation of Reactive Oxygen Species: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

OPC-163493 is an innovative, orally active, and liver-targeted mitochondrial uncoupling agent that has demonstrated significant potential in preclinical models for the treatment of metabolic and cardiovascular diseases.[1][2] A core aspect of its mechanism of action is the reduction of mitochondrial reactive oxygen species (ROS), a key contributor to cellular damage and the pathogenesis of numerous diseases.[1][2][3] This technical guide provides an in-depth analysis of the role of this compound in ROS reduction, detailing its mechanism, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction: Mitochondrial Uncoupling and ROS Production

Mitochondria are the primary sites of cellular respiration and ATP synthesis through oxidative phosphorylation (OXPHOS). During this process, a proton gradient (Δψ) is generated across the inner mitochondrial membrane. However, "leaks" in the electron transport chain can lead to the incomplete reduction of oxygen, generating superoxide anions and other reactive oxygen species (ROS).[3]

Mitochondrial uncouplers are molecules that dissipate this proton gradient, causing a decrease in the efficiency of ATP synthesis and an increase in oxygen consumption.[4][5] This controlled dissipation of the proton motive force is hypothesized to reduce the production of ROS.[4] this compound has emerged as a promising therapeutic agent that leverages this mechanism with a favorable safety profile due to its targeted action in the liver.[2][4]

Mechanism of Action of this compound in ROS Reduction

This compound acts as a protonophore, directly facilitating the transport of protons across the inner mitochondrial membrane, thereby reducing the mitochondrial membrane potential (Δψ).[1] This decrease in Δψ is a key event that leads to a reduction in ROS production.[1] The proposed signaling pathway is as follows:

Caption: Signaling pathway of this compound in reducing mitochondrial ROS.

The reduction in the proton motive force by this compound is thought to decrease the likelihood of electron leakage from the electron transport chain, thereby diminishing the formation of superoxide radicals. This primary action has several beneficial downstream consequences, including the activation of AMP-activated protein kinase (AMPK), which in turn enhances hepatic fat oxidation and improves insulin sensitivity.[4]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Effects of this compound on Mitochondrial Function and ROS Production

| Parameter | Model System | Concentration Range | Key Findings | Reference |

| Mitochondrial Δψ Production | Isolated rat liver mitochondria | 0.5-10 μM | Dose-dependent inhibition of Δψ production. | [1] |

| ROS Production | Isolated rat liver mitochondria | 0.5-10 μM | Dose-dependent inhibition of ROS production. | [1] |

| Oxygen Consumption Rate (OCR) | HepG2 cells | 0.313 μM (MEC) | Significant increase in OCR, indicating mitochondrial uncoupling. | [6] |

MEC: Minimum Effective Concentration

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Rodent Models

| Parameter | Animal Model | Dosing Regimen | Key Findings | Reference |

| Peak Plasma Concentration (Cmax) | Rats | 1 mg/kg (single oral dose) | 0.393 μg/mL (1.17 μM) | [1] |

| Time to Peak Concentration (Tmax) | Rats | 1 mg/kg (single oral dose) | 3.5 hours | [1] |

| Bioavailability | Rats | 1 mg/kg (single oral dose) | 53.5% | [1] |

| HbA1c Reduction | Zucker Diabetic Fatty (ZDF) rats | 2, 4, and 10 mg/kg/day (6 weeks) | 13.2%, 14.5%, and 38.1% reduction from vehicle, respectively. | [7] |

| Fasting Blood Glucose | ZDF rats | 4 and 10 mg/kg/day (6 weeks) | Significantly lowered fasting blood glucose levels. | [1] |

| Hepatic Triglycerides (TG) | High-fat diet-fed rats | 2 mg/kg/day (2 weeks) | 57% reduction in hepatic TG. | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound on ROS and mitochondrial function.

Measurement of Mitochondrial ROS Production in Isolated Mitochondria

Objective: To quantify the direct effect of this compound on ROS production in isolated liver mitochondria.

Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from the livers of male Sprague-Dawley rats via differential centrifugation.

-

Assay Buffer: Prepare a suitable assay buffer (e.g., containing KCl, MOPS, and phosphate).

-

ROS Detection: Utilize a fluorescent probe sensitive to ROS, such as Amplex Red, in the presence of horseradish peroxidase.

-

Substrate Addition: Add a respiratory substrate (e.g., succinate) to initiate electron transport and ROS production.

-

This compound Treatment: Add varying concentrations of this compound (e.g., 0.5-10 μM) to the mitochondrial suspension.

-

Fluorescence Measurement: Monitor the fluorescence intensity over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the rate of H₂O₂ production.

-

Data Analysis: Calculate the percentage inhibition of ROS production at each concentration of this compound relative to a vehicle control.

Caption: Experimental workflow for measuring mitochondrial ROS production.

Oxygen Consumption Rate (OCR) Assay in Cultured Cells

Objective: To assess the mitochondrial uncoupling activity of this compound in a cellular context.

Protocol:

-

Cell Culture: Plate HepG2 cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Assay Medium: Replace the culture medium with a low-buffered Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

-

Instrument Calibration: Calibrate the Seahorse XF Analyzer.

-

Compound Injection: Load the injector ports of the sensor cartridge with this compound, oligomycin, FCCP (as a positive control for maximal uncoupling), and rotenone/antimycin A.

-

Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. This involves sequential injections of the compounds and measurement of OCR at baseline and after each injection.

-

Data Analysis: The increase in OCR after the addition of this compound, before the addition of other inhibitors, is indicative of its uncoupling activity.

Discussion and Future Directions

The available data strongly support the role of this compound as a potent mitochondrial uncoupler that effectively reduces ROS production, particularly in the liver.[1][2][4] This mechanism is central to its observed therapeutic benefits in preclinical models of diabetes and nonalcoholic fatty liver disease.[2][4] The liver-targeted distribution of this compound is a key advantage, potentially minimizing the systemic toxicities that have hindered the development of other mitochondrial uncouplers.[2][8][9]

Future research should focus on elucidating the precise molecular interactions between this compound and mitochondrial proteins, further characterizing its effects on different ROS species, and translating these promising preclinical findings into clinical settings.[10] The safety and efficacy of this compound in human subjects will be critical to its potential as a novel therapeutic agent for a range of metabolic disorders.[7][10]

Conclusion

This compound represents a significant advancement in the field of mitochondrial pharmacology. Its ability to induce mild, liver-specific mitochondrial uncoupling leads to a reduction in reactive oxygen species, which is a key mechanism underlying its anti-diabetic and hepato-protective effects. The quantitative data and established experimental protocols provide a solid foundation for further investigation and development of this promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antidiabetic and cardiovascular beneficial effects of a liver-localized mitochondrial uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Safe Mitochondrial Uncoupler, this compound – Fight Aging! [fightaging.org]

- 6. researchgate.net [researchgate.net]

- 7. New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical safety profile of a liver-localized mitochondrial uncoupler: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical safety profile of a liver-localized mitochondrial uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Impact of OPC-163493 on Cellular Respiration and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OPC-163493 is a novel, orally active, and liver-targeted mitochondrial uncoupling agent that has demonstrated significant potential in preclinical models for the treatment of metabolic diseases. By selectively disrupting the mitochondrial proton gradient in hepatocytes, this compound increases cellular respiration to compensate for reduced ATP synthesis efficiency. This mechanism of action leads to a cascade of metabolic effects, including enhanced glucose and lipid metabolism, without the systemic toxicity associated with previous generations of mitochondrial uncouplers. This technical guide provides an in-depth analysis of the core cellular and metabolic impacts of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Mitochondrial Uncoupling

This compound functions as a protonophore, a molecule that facilitates the transport of protons across the inner mitochondrial membrane, bypassing ATP synthase. This uncoupling of oxidative phosphorylation dissipates the proton motive force that is normally used for the synthesis of ATP. Consequently, the cell increases its oxygen consumption rate (OCR) to re-establish the proton gradient, leading to increased substrate oxidation and energy expenditure. A key feature of this compound is its preferential distribution to the liver, which minimizes off-target effects in other tissues such as the brain and skeletal muscle.[1]

Quantitative Analysis of In Vitro Effects

The cellular effects of this compound have been characterized in various in vitro models, most notably in isolated rat liver mitochondria and the human hepatoma cell line, HepG2.

Table 1: Effect of this compound on Isolated Rat Liver Mitochondria

| Concentration (μM) | Inhibition of Mitochondrial Membrane Potential (Δψ) (%) | Reduction in ROS Production (%) |

| 0.5 | - | - |

| 0.625 | Not Reported | Statistically Significant |

| 1.25 | Statistically Significant | Statistically Significant |

| 2.5 | Statistically Significant | Statistically Significant |

| 5.0 | Statistically Significant | Statistically Significant |

| 10.0 | Statistically Significant | Statistically Significant |

Data synthesized from literature describing statistically significant effects without providing specific percentage values.[2]

Table 2: Effect of this compound on Oxygen Consumption Rate (OCR) in HepG2 Cells

| Treatment | Concentration (μM) | Change in OCR (ΔOCR) |

| DMSO (Control) | - | Baseline |

| This compound | 0.313 | Minimum Effective Concentration |

| This compound | 1.25 | Statistically Significant Increase |

| This compound | 10.0 | Statistically Significant Increase |

| FCCP (Positive Control) | 0.25 | Statistically Significant Increase |

| DNP (Positive Control) | 40.0 | Statistically Significant Increase |

FCCP (Carbonyl cyanide p-trifluoromethoxyphenylhydrazone) and DNP (2,4-Dinitrophenol) are well-characterized mitochondrial uncouplers.[2][3]

Quantitative Analysis of In Vivo Effects

Preclinical studies in rodent models of diabetes and metabolic syndrome have demonstrated the therapeutic potential of this compound.

Table 3: Effects of a 6-Week Oral Dosing of this compound in Zucker Diabetic Fatty (ZDF) Rats

| Dosage (mg/kg/day) | Change in HbA1c (% points reduction) | Fasting Blood Glucose | Plasma Insulin Levels |

| 2 | 0.45 (13.2% reduction) | - | No Significant Effect |

| 4 | 0.53 (14.5% reduction) | Significantly Lowered | No Significant Effect |

| 10 | 1.3 (38.1% reduction) | Significantly Lowered | No Significant Effect |

Table 4: Effects of a 2-Week Oral Dosing of this compound in High-Fat Diet-Fed Rats

| Dosage (mg/kg/day) | Reduction in Hepatic Total Triglycerides (%) | Reduction in Hepatic Total Diacylglycerol (%) | Reduction in Hepatic Total Cholesterol Ester (%) |

| 2 | 57 | 25 | 26 |

| 4 | - | - | - |

[1]

Signaling Pathways and Metabolic Consequences

The primary effect of this compound is the uncoupling of mitochondrial respiration. This initiates a series of downstream metabolic adjustments. The following diagram illustrates the proposed mechanism of action.

References

Initial characterization of OPC-163493 in scientific literature

An In-depth Technical Guide to the Initial Characterization of OPC-163493

Introduction

This compound is a novel, orally active, and liver-targeted mitochondrial uncoupling agent developed for the potential treatment of metabolic diseases such as diabetes mellitus.[1][2][3] Its mechanism of action is designed to increase energy expenditure in the liver, thereby improving glucose and lipid metabolism, without the systemic toxicities associated with previous generations of mitochondrial uncouplers.[4][5] This document provides a comprehensive summary of the initial preclinical characterization of this compound, focusing on its pharmacological effects, mechanism of action, pharmacokinetic profile, and safety data.

Mechanism of Action

This compound acts as a mitochondrial uncoupler, specifically targeting the liver.[5] It functions by transporting protons across the inner mitochondrial membrane, which dissipates the proton gradient that is normally used by ATP synthase to produce ATP. This "uncoupling" of oxidative phosphorylation from ATP synthesis leads to an increase in oxygen consumption and a shift towards energy expenditure as heat.[6] The reduced efficiency of ATP production results in an increased AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7] Activated AMPK can lead to various beneficial metabolic effects, including enhanced glucose uptake and fatty acid oxidation.[5] The action of this compound is independent of insulin signaling.[1][4]

Signaling Pathway of this compound

Caption: Mechanism of action of this compound as a mitochondrial uncoupler in hepatocytes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of this compound.

Table 1: In Vitro Activity

| Parameter | Value | Cell/System | Reference |

| EC₅₀ (TCA Cycle Activation) | ~0.30 µM | Not specified | [3] |

| Minimum Effective Concentration (mUncoupling Activity) | 0.313 µM | HepG2 cells | [6] |

Table 2: In Vivo Efficacy in Zucker Diabetic Fatty (ZDF) Rats (6-Week Study)

| Dose (mg/kg/day) | HbA1c Lowering Effect (% points) | HbA1c Reduction vs. Vehicle (%) | Fasting Blood Glucose | Plasma Insulin Levels | Body Weight & Food Intake | Reference |

| 2 | 0.45 | 13.2 | - | No significant effect | No effect | [3] |

| 4 | 0.53 | 14.5 | Significantly lowered | No significant effect | No effect | [2][3] |

| 10 | 1.3 | 38.1 | Significantly lowered | No significant effect | No effect | [2][3] |

Table 3: Combination Therapy in ZDF Rats (6-Week Study)

| Treatment | HbA1c Reduction vs. Vehicle (%) | Reference |

| This compound (10 mg/kg/day) + Metformin (100 mg/kg/day) | 35.0 | [3] |

| Sitagliptin (10 mg/kg/day) | 11.4 | [3] |

| This compound (10 mg/kg/day) + Sitagliptin (10 mg/kg/day) | 50.5 | [3] |

Table 4: Pharmacokinetic Profile in Rats (Single Oral Dose)

| Parameter | Value | Dose (mg/kg) | Reference |

| Cₘₐₓ (Peak Plasma Concentration) | 0.393 µg/mL (1.17 µM) | 1 | [2] |

| Tₘₐₓ (Time to Peak Concentration) | 3.5 hours | 1 | [2] |

| t₁/₂ (Half-life) | 3.74 hours | 1 | [2] |

| Bioavailability | 53.5% | 1 | [2] |

| Liver/Plasma Concentration Ratio (Kp value) | 2.9 (at 2h), 3.3 (at 8h) | Not specified | [7] |

Table 5: Preclinical Safety Profile (No-Observed-Adverse-Effect Level - NOAEL)

| Species | NOAEL (mg/kg/day) | Study Duration | Key Target Organs of Toxicity | Safety Ratio (NOAEL AUC₂₄h vs. Effective Dose AUC₂₄h) | Reference |

| Rat | 30 | 4 weeks | Liver | 100:1 | [8][9] |

| Dog | 10 | 4 weeks | Blood Vessels | 13:1 | [8][9] |

| Monkey | 20 (male), 40 (female) | 13 weeks | Kidney | 20:1 | [8][9] |

Experimental Protocols

Drug Discovery and Optimization Workflow

The development of this compound began with the screening for inhibitors of a gene product related to calorie restriction, which led to the discovery of a hit compound with a unique 4-cyano-1,2,3-triazole structure.[3] This initial compound, however, showed acute toxicity at high doses.[7] The optimization process focused on modifying the 5-position on the cyanotriazole ring to improve the pharmacokinetic profile, particularly to increase liver targeting while avoiding brain distribution, and to reduce toxicity.[3] This led to the synthesis of several derivatives which were evaluated for their efficacy and safety, ultimately resulting in the selection of this compound.[3]

Caption: The workflow for the discovery and optimization of this compound.

Key In Vitro Assays

-

Mitochondrial Uncoupling Activity (Oxygen Consumption Rate):

-

Objective: To measure the direct effect of the compound on mitochondrial respiration.

-

Methodology: HepG2 cells were used. The oxygen consumption rate (OCR) was measured using a Seahorse XF Analyzer. The change in OCR (ΔOCR) after the addition of this compound was used to quantify its mitochondrial uncoupling activity. The minimum effective concentration (MEC) was determined as the lowest concentration to cause a significant increase in OCR.[6]

-

-

TCA Cycle Activation Assay:

-

Objective: To assess the compound's ability to enhance the tricarboxylic acid (TCA) cycle, an indicator of increased mitochondrial metabolism.

-

Methodology: While the specific details of the protocol are not fully available in the provided literature, this assay likely involves treating isolated mitochondria or cells with the compound and measuring the activity of key TCA cycle enzymes or the flux of metabolites through the cycle. The EC₅₀ value represents the concentration at which the compound produces 50% of its maximal effect.[3][7]

-

-

Mitochondrial Swelling Assay:

-

Objective: To visually confirm the effect of the compound on mitochondrial integrity and permeability, as uncouplers can induce mitochondrial swelling.

-

Methodology: Mitochondria were isolated from the livers of Sprague-Dawley rats. The isolated mitochondria were incubated with various concentrations of this compound, and changes in light absorbance were monitored over time to assess swelling.[6]

-

Animal Studies

-

Animals: Male Zucker diabetic fatty (ZDF) rats and Akita mice (a model of type 1 diabetes) were used for efficacy studies.[3][10] Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys were used for pharmacokinetic and toxicology studies.[8] Animals were housed under standard conditions with ad libitum access to food and water.[7]

-

Efficacy Studies in ZDF Rats:

-

Objective: To evaluate the anti-diabetic effects of this compound as a monotherapy and in combination with other anti-diabetic drugs.

-

Methodology: Male ZDF rats received oral doses of this compound (e.g., 2, 4, and 10 mg/kg/day) twice daily for six weeks. For combination studies, this compound was co-administered with metformin (100 mg/kg/day) or sitagliptin (10 mg/kg/day). Key endpoints included changes in HbA1c, fasting blood glucose, plasma insulin, body weight, and food intake.[3][7]

-

-

Pharmacokinetic Studies:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Methodology: Rats were administered a single oral dose (e.g., 1 mg/kg). Blood samples were collected at various time points to determine plasma concentrations of the drug. Tissue samples (liver, brain) were also collected to assess organ distribution. Standard pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, t₁/₂, bioavailability) were calculated.[2][7]

-

-

Toxicology Studies:

-

Objective: To assess the safety profile of this compound and determine the NOAEL.

-

Methodology: Single and repeated oral dose studies were conducted in rats, dogs, and monkeys.[8] For repeated-dose studies, animals received daily oral doses for 4 or 13 weeks. A comprehensive range of endpoints were evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.[8][9]

-

Conclusion

The initial characterization of this compound identifies it as a promising, liver-targeted mitochondrial uncoupler. Preclinical data demonstrate its efficacy in improving glycemic control in animal models of both type 1 and type 2 diabetes, with beneficial effects on hepatic steatosis.[4][10] The compound exhibits a favorable pharmacokinetic profile with preferential distribution to the liver, which likely contributes to its acceptable safety margins in preclinical toxicology studies.[3][8] The demonstrated add-on effects when combined with existing anti-diabetic agents further support its potential as a novel therapeutic option for metabolic diseases.[3] Future clinical studies are necessary to confirm its efficacy and safety in humans.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. New Approach to Drug Discovery of a Safe Mitochondrial Uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antidiabetic and cardiovascular beneficial effects of a liver-localized mitochondrial uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Preclinical safety profile of a liver-localized mitochondrial uncoupler: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical safety profile of a liver-localized mitochondrial uncoupler: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxadiazolopyridine Derivatives as Efficacious Mitochondrial Uncouplers in the Prevention of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Mitochondrial Uncoupling Assay of OPC-163493

For Researchers, Scientists, and Drug Development Professionals

Introduction

OPC-163493 is an orally active and liver-targeted mitochondrial uncoupling agent.[1][2] It operates by disrupting the proton gradient across the inner mitochondrial membrane, a process known as mitochondrial uncoupling. This leads to an increase in the oxygen consumption rate (OCR) as the electron transport chain attempts to compensate for the dissipated proton motive force, which is uncoupled from ATP synthesis.[3][4] Consequently, this results in a decrease in mitochondrial membrane potential (ΔΨm) and reduced production of reactive oxygen species (ROS).[1] Preclinical studies have demonstrated its potential as a therapeutic agent for metabolic diseases, showing anti-diabetic and lipid-lowering effects.[1][5] These application notes provide detailed protocols for the in vitro assessment of this compound's mitochondrial uncoupling activity.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Oxygen Consumption Rate (OCR) in HepG2 Cells

| Concentration (µM) | Fold Increase in OCR (Mean ± SD) | Reference |

| 1.25 | Reported as significant increase | [6] |

| 2.5 | Data not available | |

| 5.0 | Data not available | |

| 10 | Reported as significant increase | [6] |

Note: Specific fold-increase values were not detailed in the provided search results, but a significant increase was noted.[6]

Signaling Pathway and Experimental Workflow

Caption: Mechanism of this compound-induced mitochondrial uncoupling.

Caption: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR)

This protocol is designed to measure the effect of this compound on the rate of oxygen consumption in live cells using an extracellular flux analyzer.

Materials and Reagents:

-

HepG2 cells (or other relevant liver cell line)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Extracellular flux analyzer and associated assay kits

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Oligomycin, FCCP, and Rotenone/Antimycin A

-

Cell culture plates compatible with the extracellular flux analyzer

Procedure:

-

Cell Seeding: Seed HepG2 cells in a compatible cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the assay medium to achieve the desired final concentrations (e.g., a range of 1 µM to 20 µM).

-